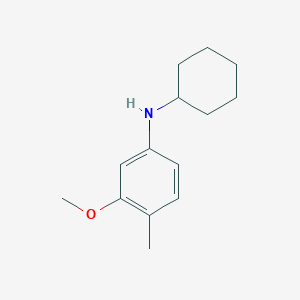

N-cyclohexyl-3-methoxy-4-methylaniline

CAS No.:

Cat. No.: VC13727953

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21NO |

|---|---|

| Molecular Weight | 219.32 g/mol |

| IUPAC Name | N-cyclohexyl-3-methoxy-4-methylaniline |

| Standard InChI | InChI=1S/C14H21NO/c1-11-8-9-13(10-14(11)16-2)15-12-6-4-3-5-7-12/h8-10,12,15H,3-7H2,1-2H3 |

| Standard InChI Key | ZVOSGXUTFLHFAK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC2CCCCC2)OC |

| Canonical SMILES | CC1=C(C=C(C=C1)NC2CCCCC2)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Cyclohexyl-3-methoxy-4-methylaniline (C₁₄H₂₁NO) consists of an aniline backbone modified with three key groups:

-

Cyclohexyl group: A six-membered aliphatic ring attached to the nitrogen atom, introducing steric bulk and influencing conformational flexibility.

-

Methoxy group (-OCH₃): Positioned at the 3rd carbon of the aromatic ring, this electron-donating group enhances resonance stabilization and alters electronic density distribution.

-

Methyl group (-CH₃): Located at the 4th carbon, contributing to steric effects and modulating intermolecular interactions.

The compound’s molecular weight is 219.32 g/mol, as inferred from analogous structures .

Crystallographic Insights

While no direct crystallographic data exists for N-cyclohexyl-3-methoxy-4-methylaniline, studies on related compounds, such as N-cyclopentyl-3-hydroxy-4-methylaniline, reveal critical structural trends. For instance:

-

Unit cell parameters: A monoclinic crystal system (Cc space group) with dimensions a = 11.6502(8) Å, b = 13.8752(8) Å, c = 7.9644(5) Å, and β = 106.051(2)° .

-

Molecular packing: Bulky substituents like cyclohexyl groups induce non-planar conformations, reducing π-π stacking interactions and favoring hydrophobic associations .

Table 1: Comparative Structural Parameters of Analogous Compounds

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

|---|---|---|---|---|---|---|

| N-Cyclopentyl-3-hydroxy-4-methylaniline | Cc | 11.6502 | 13.8752 | 7.9644 | 106.05 | 1237.25 |

| N-(Cyclohexylmethyl)-4-methoxyaniline | - | - | - | - | - | - |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-cyclohexyl-3-methoxy-4-methylaniline typically involves sequential functionalization of aniline derivatives:

-

Nitrogen alkylation: Reaction of 3-methoxy-4-methylaniline with cyclohexyl bromide or iodide in the presence of a base (e.g., K₂CO₃) to form the N-cyclohexyl intermediate.

-

Purification: Column chromatography or recrystallization to isolate the target compound.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | Cyclohexyl bromide, K₂CO₃, DMF, 80°C | 65–75 | >95 |

| Purification | Silica gel chromatography (EtOAc/hexane) | - | 99 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the methoxy group’s polarity. Limited solubility in water (<0.1 mg/mL) .

-

Thermal stability: Decomposes above 200°C, as observed in thermogravimetric analysis (TGA) of similar anilines .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 6.65–7.10 (aromatic protons), 3.75 (OCH₃), 2.25 (CH₃), 1.20–1.80 (cyclohexyl protons).

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C asym. stretch), 810 cm⁻¹ (aromatic C-H bend) .

Industrial and Research Applications

Chemical Intermediate

-

Pharmaceutical synthesis: Serves as a precursor in the production of kinase inhibitors and serotonin antagonists.

-

Materials science: Functionalization of polymers for enhanced thermal stability and solubility.

Analytical Applications

-

Chromatographic standards: Used as a reference compound in HPLC method development due to distinct retention times.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Impact of Substituent Position

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume